Bombykol

Descripción general

Descripción

Bombykol is a pheromone released by the female silkworm moth, Bombyx mori, to attract mates. It was the first pheromone to be chemically characterized, a discovery made by Adolf Butenandt in 1959 . The compound is also the sex pheromone in the wild silk moth, Bombyx mandarina . This compound plays a crucial role in the mating behavior of these moths, enabling males to locate females over long distances.

Aplicaciones Científicas De Investigación

Bombykol has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Bombykol is a pheromone released by the female silkworm moth to attract mates . It is also the sex pheromone in the wild silk moth (Bombyx mandarina) . The primary target of this compound is the pheromone binding protein, BmorPBP, which escorts the pheromone to the pheromone receptor .

Mode of Action

This compound interacts with its target, BmorPBP, and is escorted to the pheromone receptor . This interaction triggers a series of events that lead to the attraction of male moths.

Biochemical Pathways

This compound can be biosynthesized in four steps :

This biosynthesis is regulated by a hormone named the pheromone biosynthesis activating neuropeptide (PBAN) .

Pharmacokinetics

It is known that the compound is a small molecule and is likely to have good bioavailability due to its lipophilic nature.

Result of Action

The result of this compound’s action is the attraction of male moths to the female moth releasing the pheromone . This facilitates mating and reproduction in these species.

Análisis Bioquímico

Biochemical Properties

Bombykol is known to be derived from acetyl-CoA via the C-16 fatty acyl palmitoyl-CoA . Palmitoyl-CoA is converted to this compound in steps that involve desaturation and reductive modification of the carbonyl carbon . A desaturase enzyme encoded by the gene Bmpgdesat1 (Desat1), produces the monoene (11 Z )-hexadecenoyl-CoA as well as the diene (10 E ,12 Z )-10,12-hexadecadienoyl-CoA .

Cellular Effects

This compound plays a crucial role in mating behavior of moths, involving intricate recognition mechanisms . In vivo, it appears that this compound is the natural ligand for a pheromone binding protein, BmorPBP, which escorts the pheromone to the pheromone receptor .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The this compound acyl precursor (10 E ,12 Z )-10,12-hexadecadienoate is primarily found as a triacylglycerol ester in the cytoplasmic lipid droplets of pheromone gland cells of the moth .

Temporal Effects in Laboratory Settings

The biosynthesis of this compound is regulated by a hormone named the pheromone biosynthesis activating neuropeptide (PBAN) . When the adult females emerge from their pupae, the neurohormone PBAN starts signaling events that help control the lipolysis of the stored triacylglycerols, releasing (10 E ,12 Z )-10,12-hexadecadienoate for its final reductive modification .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that this compound alone is sufficient to elicit complete conspecific male mating behavior .

Metabolic Pathways

This compound is involved in the metabolic pathways that include enzymes or cofactors that it interacts with . The main regulatory role of PBAN is in the reduction of the acyl group in Bombyx mori .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The signals are transmitted to the first olfactory processing center, the antennal lobe (AL), and then are processed further in the higher centers (mushroom body and lateral protocerebrum) to elicit orientation behavior toward females .

Subcellular Localization

It is known that the this compound acyl precursor (10 E ,12 Z )-10,12-hexadecadienoate is primarily found as a triacylglycerol ester in the cytoplasmic lipid droplets of pheromone gland cells of the moth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized using acetylene chemistry. The synthesis involves the preparation of (E10, Z12)-hexadeca-10,12-dien-1-ol from acetylene derivatives . The key steps include desaturation and reductive modification of the carbonyl carbon .

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily studied in academic and research settings. the biosynthesis of this compound in vivo involves the conversion of palmitoyl-CoA through desaturation and reductive modification steps .

Análisis De Reacciones Químicas

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to bombykal using pyridinium dichromate.

Substitution: Specific substitution reactions involving this compound have not been extensively documented.

Common Reagents and Conditions:

Oxidation: Pyridinium dichromate is commonly used for the oxidation of this compound.

Reduction: The reduction process in vivo is regulated by neuropeptides.

Major Products Formed:

Comparación Con Compuestos Similares

Bombykal: An oxidized form of bombykol.

(Z)-11-Hexadecenal: Another moth pheromone with a similar structure.

(E)-11-Hexadecenal: A related compound used by other moth species.

Uniqueness of this compound: this compound is unique due to its specific role in the mating behavior of Bombyx mori and Bombyx mandarina. Its discovery marked the first chemical characterization of a pheromone, paving the way for extensive research in the field of chemical ecology .

Actividad Biológica

Bombykol, the primary sex pheromone of the silkworm moth (Bombyx mori), has been extensively studied for its biological activity, particularly in the context of insect communication and reproductive behavior. This article explores the mechanisms through which this compound exerts its effects, its interaction with specific receptors, and the broader implications for understanding pheromone signaling in insects.

Overview of this compound

This compound is a long-chain fatty acid derivative with the chemical formula C16H30O. It was first isolated and synthesized in the 1950s by Adolf Butenandt, who demonstrated its role in attracting male moths during mating rituals. The detection of this compound is crucial for reproductive success in B. mori, as males respond to this pheromone by engaging in specific behaviors such as wing fluttering to locate females.

Pheromone-Binding Proteins (PBPs)

This compound's biological activity is mediated by pheromone-binding proteins (PBPs), which play a vital role in transporting hydrophobic pheromones through the sensillum lymph to their respective receptors. Research indicates that distinct PBPs are involved in the recognition and discrimination of this compound and its derivatives like bombykal. For instance, studies have shown that cells expressing BmOR-1 (a specific olfactory receptor) respond to this compound, whereas BmOR-3 responds exclusively to bombykal .

Table 1: PBP Interaction with this compound

| PBP | Receptor | Response to this compound |

|---|---|---|

| BmPBP1 | BmOR-1 | Activated |

| BmPBP2 | BmOR-3 | Not Activated |

Receptor Sensitivity

The sensitivity of olfactory receptors to this compound varies among species. Comparative studies between B. mori and Drosophila melanogaster have revealed that the latter has a higher sensitivity to this compound due to differences in receptor structure and signaling pathways. For example, while B. mori requires higher concentrations of this compound for activation, fruit flies can detect lower concentrations effectively .

Case Studies

- Electrophysiological Responses : In a study examining the electrophysiological responses of moths to varying concentrations of this compound, researchers found that male moths exhibited significant neural activation when exposed to concentrations as low as micrograms per milliliter. This response was characterized by increased action potentials in olfactory sensory neurons, indicating strong pheromone detection capabilities .

- Behavioral Assays : Behavioral assays conducted by Butenandt's team showed that male moths performed a "flutter dance" in response to this compound exposure, which was used as a bioassay to determine the effective concentration needed for attraction. This foundational work established critical parameters for subsequent studies on pheromone biology .

Implications for Insect Communication

The study of this compound not only enhances our understanding of moth behavior but also provides insights into broader ecological interactions among insects. The mechanisms underlying pheromone signaling can inform pest management strategies by manipulating these chemical signals to disrupt mating behaviors in agricultural pests.

Propiedades

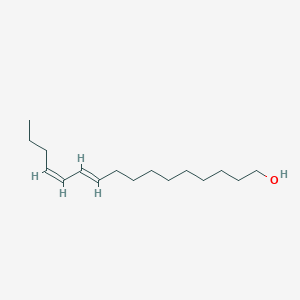

IUPAC Name |

(10E,12Z)-hexadeca-10,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVIWCVVOFNUST-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894769 | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-17-3, 1002-94-4 | |

| Record name | Bombykol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bombykol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,12-Hexadecadien-1-ol, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOMBYKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.